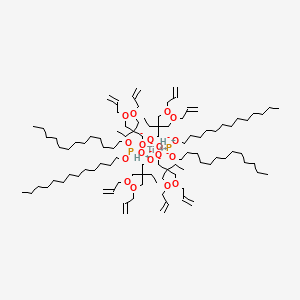
Chlorure de 4-méthyl-2-phényl-1,3-oxazole-5-carbonyle
Vue d'ensemble
Description
4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methyl group at the 4-position, a phenyl group at the 2-position, and a carbonyl chloride group at the 5-position of the oxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Applications De Recherche Scientifique
4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of Deoxo-Fluor® as a fluorinating reagent to effect the cyclization of β-hydroxy amides to oxazolines, which are then oxidized to oxazoles using manganese dioxide . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride may involve continuous flow synthesis techniques. This approach allows for the rapid and efficient production of oxazoles by utilizing packed reactors containing commercial manganese dioxide . The use of flow chemistry enhances the safety and scalability of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Manganese dioxide for the oxidation of oxazolines to oxazoles.
Reducing Agents: Various hydride donors for reduction reactions.
Major Products Formed
The major products formed from the reactions of 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride include substituted amides, esters, thioesters, and more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The oxazole ring’s aromaticity and electronic properties also play a crucial role in its reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
- 2-Phenyl-1,3-oxazole-4-carbonyl chloride
- 4-Methyl-1,3-oxazole-5-carbonyl chloride
Uniqueness
4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of specialized molecules and for exploring new chemical reactivities.
Propriétés
IUPAC Name |
4-methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-9(10(12)14)15-11(13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYONYNIHONAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649929 | |
| Record name | 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52169-89-8 | |
| Record name | 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-](/img/structure/B1615155.png)




![Ethanesulfonyl fluoride, 2-[1-[difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with tetrafluoroethene](/img/structure/B1615163.png)



![1,6-Bis{[(tert-butylperoxy)carbonyl]oxy}hexane](/img/structure/B1615170.png)

